molecular formula C8H8N2O4S B14518433 5-(Diazomethyl)-2-methoxybenzene-1-sulfonic acid CAS No. 62982-28-9

5-(Diazomethyl)-2-methoxybenzene-1-sulfonic acid

Cat. No.: B14518433
CAS No.: 62982-28-9
M. Wt: 228.23 g/mol
InChI Key: ANOLZAIVLLRXEB-UHFFFAOYSA-N
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Description

5-(Diazomethyl)-2-methoxybenzene-1-sulfonic acid is an organic compound that contains a diazo group, a methoxy group, and a sulfonic acid group. The diazo group is characterized by two linked nitrogen atoms at the terminal position, which makes it a versatile intermediate in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the diazo transfer reaction, where a diazomethyl compound reacts with an aromatic sulfonic acid derivative in the presence of a base such as triethylamine or DBU . The reaction conditions often require careful control of temperature and pH to ensure the stability of the diazo group.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazo transfer reactions using automated reactors to maintain precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the process, as diazo compounds can be highly reactive and potentially explosive .

Chemical Reactions Analysis

Types of Reactions

5-(Diazomethyl)-2-methoxybenzene-1-sulfonic acid can undergo various types of chemical reactions, including:

    Oxidation: The diazo group can be oxidized to form nitrogen gas and a corresponding carbonyl compound.

    Reduction: Reduction of the diazo group can lead to the formation of amines.

    Substitution: The diazo group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 5-(Diazomethyl)-2-methoxybenzene-1-sulfonic acid involves the reactivity of the diazo group. The diazo group can generate reactive intermediates such as carbenes, which can insert into various chemical bonds (e.g., C-H, O-H, N-H) and facilitate the formation of new chemical structures . The molecular targets and pathways involved depend on the specific application and the nature of the reactive intermediates formed.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other diazo compounds such as diazomethane, ethyl diazoacetate, and diazomalonate . These compounds share the diazo group but differ in their substituents and reactivity.

Uniqueness

5-(Diazomethyl)-2-methoxybenzene-1-sulfonic acid is unique due to the presence of both a methoxy group and a sulfonic acid group on the aromatic ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications .

Properties

CAS No.

62982-28-9

Molecular Formula

C8H8N2O4S

Molecular Weight

228.23 g/mol

IUPAC Name

5-(diazomethyl)-2-methoxybenzenesulfonic acid

InChI

InChI=1S/C8H8N2O4S/c1-14-7-3-2-6(5-10-9)4-8(7)15(11,12)13/h2-5H,1H3,(H,11,12,13)

InChI Key

ANOLZAIVLLRXEB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=[N+]=[N-])S(=O)(=O)O

Origin of Product

United States

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